1-[(2-Benzyl-1,3-thiazol-4-yl)methyl]piperidin-3-ol
Description
1-[(2-Benzyl-1,3-thiazol-4-yl)methyl]piperidin-3-ol is a heterocyclic compound featuring a piperidin-3-ol core substituted with a 2-benzyl-thiazole moiety. The thiazole ring, a five-membered aromatic system containing sulfur and nitrogen, is benzylated at the 2-position, while the piperidine ring carries a hydroxyl group at the 3-position.
Properties
IUPAC Name |
1-[(2-benzyl-1,3-thiazol-4-yl)methyl]piperidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2OS/c19-15-7-4-8-18(11-15)10-14-12-20-16(17-14)9-13-5-2-1-3-6-13/h1-3,5-6,12,15,19H,4,7-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWVDRTZLCJALDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CSC(=N2)CC3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Benzyl-1,3-thiazol-4-yl)methyl]piperidin-3-ol typically involves multi-step organic reactions. One common method starts with the formation of the thiazole ring, followed by the introduction of the benzyl group and the piperidine ring. Key reagents often include thionyl chloride, benzyl bromide, and piperidine. The reaction conditions usually require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are crucial to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 1-[(2-Benzyl-1,3-thiazol-4-yl)methyl]piperidin-3-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
1-[(2-Benzyl-1,3-thiazol-4-yl)methyl]piperidin-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: It can be used in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of 1-[(2-Benzyl-1,3-thiazol-4-yl)methyl]piperidin-3-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structurally Similar Piperidine-Thiazole Derivatives
Key Structural and Functional Insights:
The pyrrolotriazine core in introduces a larger aromatic system, likely contributing to kinase inhibition or DNA intercalation mechanisms in cancer therapy.
Hydroxyl Position and Solubility :
- The piperidin-3-ol configuration in the target compound and provides a hydrogen-bonding site, improving aqueous solubility compared to piperidin-4-ol derivatives .
- The dihydrochloride salt in significantly increases solubility, making it more suitable for formulation than the free base.
Pharmacological Targeting: The methoxyphenylamino-pyrrolotriazine moiety in is explicitly linked to anticancer activity, suggesting that substitutions on the heterocyclic scaffold critically determine target specificity. The absence of a polar amino group in the target compound’s thiazole ring may limit its utility in applications requiring strong hydrogen-bond interactions (e.g., enzyme inhibition).
Biological Activity
1-[(2-Benzyl-1,3-thiazol-4-yl)methyl]piperidin-3-ol, a compound with the CAS number 1280892-01-4, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound based on diverse research findings.
Chemical Structure
The compound features a piperidine core substituted with a thiazole moiety, which is known for contributing to various biological activities. The structural formula can be represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Anticancer Properties : Studies have shown that compounds with similar structures can inhibit cancer cell proliferation. For instance, derivatives containing thiazole and piperidine have been linked to significant anti-proliferative effects against various cancer cell lines, particularly breast and liver cancers .
- Antimicrobial Activity : Preliminary investigations suggest that the compound may possess antibacterial and antifungal properties. Similar piperidine derivatives have demonstrated effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi .
Anticancer Activity
A study focused on the synthesis of thiazole-containing piperidines revealed that certain derivatives exhibited apoptosis-inducing effects in MDA-MB-231 breast cancer cells. Key findings include:
| Compound | Concentration (μM) | Apoptosis Induction | Caspase-3 Activity (fold increase) |
|---|---|---|---|
| 7d | 1.0 | Morphological changes observed | 1.33 |
| 7h | 10.0 | Significant apoptosis | 1.57 |
| 10c | 2.5 | Cell cycle arrest | Not specified |
These results indicate that compounds structurally related to this compound could serve as potential anticancer agents due to their ability to induce apoptosis and enhance caspase activity .
Antimicrobial Properties
In vitro tests have evaluated the antimicrobial efficacy of various piperidine derivatives. The following table summarizes the minimum inhibitory concentration (MIC) values against selected pathogens:
| Compound | MIC (mg/mL) | Target Organism |
|---|---|---|
| 1-(2-benzylthiazole)piperidine | 0.0039 - 0.025 | Staphylococcus aureus |
| Escherichia coli |
These findings suggest that the compound may effectively inhibit bacterial growth, highlighting its potential as an antimicrobial agent .
Case Studies
Several case studies have explored the pharmacological potential of similar compounds:
- Case Study on Anticancer Activity : A series of thiazole derivatives were tested against various cancer cell lines, demonstrating significant anti-cancer activity through mechanisms involving cell cycle arrest and apoptosis induction.
- Case Study on Antimicrobial Efficacy : Research on pyrrolidine alkaloids showed promising results against multiple bacterial strains, supporting the hypothesis that structural modifications can enhance biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
